molecular formula C18H26Cl2Zr B6318733 Bis(t-butylcyclopentadienyl)zirconium dichloride CAS No. 32876-92-9

Bis(t-butylcyclopentadienyl)zirconium dichloride

Cat. No.: B6318733
CAS No.: 32876-92-9
M. Wt: 404.5 g/mol
InChI Key: MHQMSFSHQBJUHE-UHFFFAOYSA-L
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Description

Bis(t-butylcyclopentadienyl)zirconium dichloride: is an organometallic compound with the formula C18H26Cl2Zr. It is a metallocene complex, where zirconium is sandwiched between two t-butylcyclopentadienyl ligands and coordinated with two chloride ions. This compound is known for its catalytic properties, particularly in polymerization reactions.

Properties

CAS No.

32876-92-9

Molecular Formula

C18H26Cl2Zr

Molecular Weight

404.5 g/mol

IUPAC Name

2-tert-butylcyclopenta-1,3-diene;zirconium(4+);dichloride

InChI

InChI=1S/2C9H13.2ClH.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

MHQMSFSHQBJUHE-UHFFFAOYSA-L

SMILES

CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl

Canonical SMILES

CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(t-butylcyclopentadienyl)zirconium dichloride can be synthesized by reacting zirconium tetrachloride with t-butylcyclopentadienyl lithium in an inert atmosphere. The reaction typically proceeds as follows:

ZrCl4+2LiC5H4C(CH3)3Zr(C5H4C(CH3)3)2Cl2+2LiCl\text{ZrCl}_4 + 2 \text{LiC}_5\text{H}_4\text{C(CH}_3)_3 \rightarrow \text{Zr(C}_5\text{H}_4\text{C(CH}_3)_3)_2\text{Cl}_2 + 2 \text{LiCl} ZrCl4​+2LiC5​H4​C(CH3​)3​→Zr(C5​H4​C(CH3​)3​)2​Cl2​+2LiCl

The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or sublimation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(t-butylcyclopentadienyl)zirconium dichloride can undergo oxidation reactions, forming zirconium oxides.

    Reduction: It can be reduced to lower oxidation states of zirconium.

    Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: Zirconium oxides.

    Reduction: Lower oxidation state zirconium complexes.

    Substitution: Various substituted zirconium complexes.

Scientific Research Applications

Chemistry:

    Catalysis: Bis(t-butylcyclopentadienyl)zirconium dichloride is widely used as a catalyst in olefin polymerization, enabling the production of polyethylene and polypropylene with specific properties.

    Organic Synthesis: It is used in the synthesis of complex organic molecules through various catalytic processes.

Biology and Medicine:

    Drug Development: Research is ongoing to explore its potential in drug development, particularly in the synthesis of biologically active compounds.

Industry:

    Polymer Production: It is used in the production of high-performance polymers with applications in automotive, aerospace, and consumer goods.

Mechanism of Action

The catalytic activity of bis(t-butylcyclopentadienyl)zirconium dichloride is primarily due to its ability to form stable complexes with olefins. The mechanism involves the coordination of the olefin to the zirconium center, followed by insertion into the zirconium-carbon bond. This process is repeated, leading to the formation of long polymer chains. The t-butylcyclopentadienyl ligands provide steric protection, enhancing the stability and selectivity of the catalyst.

Comparison with Similar Compounds

  • Bis(cyclopentadienyl)zirconium dichloride
  • Bis(n-butylcyclopentadienyl)zirconium dichloride
  • Bis(methylcyclopentadienyl)zirconium dichloride

Comparison:

  • Bis(cyclopentadienyl)zirconium dichloride is similar in structure but lacks the t-butyl groups, making it less sterically hindered and potentially less selective in catalytic reactions.
  • Bis(n-butylcyclopentadienyl)zirconium dichloride has n-butyl groups instead of t-butyl, affecting its solubility and reactivity.
  • Bis(methylcyclopentadienyl)zirconium dichloride has smaller methyl groups, leading to different steric and electronic properties.

Uniqueness: Bis(t-butylcyclopentadienyl)zirconium dichloride is unique due to the presence of bulky t-butyl groups, which provide enhanced stability and selectivity in catalytic processes. This makes it particularly valuable in industrial applications where precise control over polymer properties is required.

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